A Technical Guide to 1,3-Bis(2-methylpiperidin-1-yl)propane-1,3-dione: Synthesis, Predicted Properties, and Potential Applications
A Technical Guide to 1,3-Bis(2-methylpiperidin-1-yl)propane-1,3-dione: Synthesis, Predicted Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1,3-Bis(2-methylpiperidin-1-yl)propane-1,3-dione, a molecule with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide offers a predictive analysis of its chemical structure, properties, and a robust, proposed synthesis protocol based on established chemical principles and data from analogous structures.
Chemical Identity and Structure
1,3-Bis(2-methylpiperidin-1-yl)propane-1,3-dione is a symmetrical N,N'-disubstituted malonamide. Its structure features a central propane-1,3-dione (malonyl) core flanked by two 2-methylpiperidine rings linked via amide bonds.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 1,3-bis(2-methylpiperidin-1-yl)propane-1,3-dione | [1] |
| Molecular Formula | C15H26N2O2 | [1] |
| Molecular Weight | 266.38 g/mol | [1] |
| CAS Number | Not available | |
| Canonical SMILES | CC1CCCCN1C(=O)CC(=O)N2CCCCC2C | [1] |
| InChI Key | CKRRKRDDZGUIGT-UHFFFAOYSA-N | [1] |
The presence of the 1,3-dicarbonyl moiety suggests the potential for keto-enol tautomerism, a common characteristic of β-diketones that can influence the molecule's reactivity, polarity, and ability to chelate metal ions[2]. The steric hindrance introduced by the methyl groups at the 2-position of the piperidine rings is expected to influence the compound's conformational preferences and reactivity.
Caption: Proposed workflow for the synthesis of the target molecule.
Step-by-Step Protocol:
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Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylpiperidine (2.0 equivalents) and a suitable aprotic solvent such as dichloromethane or tetrahydrofuran. Cool the mixture to 0 °C in an ice bath. Add a tertiary amine base like triethylamine (2.0 equivalents) to act as a scavenger for the HCl byproduct.
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Acylation: Slowly add malonyl chloride (1.0 equivalent) to the stirred solution of 2-methylpiperidine. The reaction of amines with acyl chlorides is typically exothermic; maintaining a low temperature during the addition is crucial to control the reaction rate and minimize side reactions.[3][4]
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).
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Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution, and finally brine.
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Isolation and Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude product. The crude product can then be purified using column chromatography on silica gel to yield the pure 1,3-Bis(2-methylpiperidin-1-yl)propane-1,3-dione.
Predicted Physicochemical Properties
The following properties are predicted based on the compound's structure and data from similar molecules.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale |
| Appearance | White to off-white solid | Similar N,N'-disubstituted malonamides are typically solids at room temperature.[5] |
| Melting Point | 100 - 150 °C | The melting point will be influenced by the crystal packing, which is affected by the two 2-methylpiperidine groups. |
| Solubility | Soluble in polar organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate). Limited solubility in non-polar solvents and water. | The amide and ketone functionalities provide polarity, while the hydrocarbon backbone and piperidine rings contribute to lipophilicity. |
| XlogP | 1.9 | This predicted value suggests a moderate degree of lipophilicity.[1] |
| pKa | Weakly basic | The lone pairs on the nitrogen atoms are delocalized due to resonance with the adjacent carbonyl groups, reducing their basicity compared to the parent piperidine. |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of the synthesized compound.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Methylene protons (malonyl): A singlet around δ 3.5-4.0 ppm.- Piperidine protons: A complex series of multiplets in the δ 1.5-3.8 ppm range.- Methyl protons: A doublet around δ 1.2 ppm. |
| ¹³C NMR | - Carbonyl carbons: Two signals in the δ 165-175 ppm region.- Methylene carbon (malonyl): A signal around δ 40-50 ppm.- Piperidine carbons: Signals in the δ 20-60 ppm range.- Methyl carbon: A signal around δ 15-20 ppm. |
| IR (Infrared Spectroscopy) | - C=O stretching (amide): A strong absorption band around 1640-1680 cm⁻¹.- C-N stretching: An absorption band around 1200-1300 cm⁻¹. |
| Mass Spectrometry (MS) | - [M+H]⁺: A prominent peak at m/z 267.2067, corresponding to the protonated molecule.[1]- Fragmentation patterns would likely involve cleavage of the amide bonds and fragmentation of the piperidine rings. |
Potential Applications and Research Directions
While no specific applications for 1,3-Bis(2-methylpiperidin-1-yl)propane-1,3-dione have been reported, its structural motifs suggest several areas of potential interest for researchers.
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Medicinal Chemistry:
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Enzyme Inhibition: Malonamide derivatives have been investigated as inhibitors for various enzymes, including factor Xa.[6] The dicarbonyl moiety can act as a hydrogen bond acceptor, and the piperidine rings can be tailored to fit into specific enzyme binding pockets.
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Receptor Antagonism: Piperidine-containing molecules are known to interact with a wide range of receptors in the central nervous system. For instance, derivatives of piperidine have been explored as antagonists for the P2Y14 receptor.[7]
-
Scaffold for Drug Discovery: The core structure can serve as a versatile scaffold for the development of new therapeutic agents. The piperidine rings can be further functionalized to optimize binding affinity and pharmacokinetic properties.
-
-
Materials Science:
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Metal Chelation: The 1,3-dione functionality can chelate metal ions, making this compound a potential ligand for the synthesis of novel metal complexes with catalytic or material applications.[2]
-
Polymer Chemistry: The molecule could potentially be used as a monomer or a cross-linking agent in the synthesis of novel polymers.
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Conclusion
1,3-Bis(2-methylpiperidin-1-yl)propane-1,3-dione is a compound with a scientifically interesting structure that is accessible through straightforward synthetic methods. While experimental data on its properties and applications are currently lacking, this guide provides a solid, predictive foundation for researchers interested in exploring its potential in medicinal chemistry, materials science, and other areas of chemical research. The proposed synthesis protocol and predicted properties offer a starting point for the synthesis, characterization, and future investigation of this intriguing molecule.
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